4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a fluorinated derivative of the benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold, a heterocyclic system characterized by a fused benzene ring, a sulfone group (1,1-dioxide), and a ketone at position 2. The fluorine substitution at position 4 introduces electronic and steric effects that modulate its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
4-fluoro-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3S/c8-4-2-1-3-5-6(4)7(10)9-13(5,11)12/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWDUBMIXGCDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)S(=O)(=O)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120257-03-6 | |
| Record name | 4-fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable amine under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then cyclized to form the isothiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfone group in 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo further oxidation under controlled conditions. A Selectfluor-mediated protocol in aqueous media facilitates selective oxidation, yielding sulfonic acid derivatives or sulfoxides depending on reaction parameters .
Key Reaction Conditions and Yields
| Reagent System | Solvent | Temperature | Yield (%) | Product Formed |
|---|---|---|---|---|
| Selectfluor (1.0 equiv) | H₂O/DMF (9:1) | 25°C | 87–99 | Sulfoxide intermediates |
| m-CPBA (2.0 equiv) | CH₂Cl₂ | 0°C → RT | 78 | Sulfone-stabilized epoxides |
Mechanistically, Selectfluor generates transient fluorosulfonium intermediates, which react with water to form oxidized sulfur species (e.g., sulfoxides). Radical pathways involving single-electron transfers are also plausible .
Substitution Reactions
The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS) under basic conditions. For example:
Fluorine Displacement with Amines
| Nucleophile | Base | Solvent | Time | Yield (%) | Product |
|---|---|---|---|---|---|
| Piperidine | K₂CO₃ | DMF | 12 h | 79 | 4-Piperidinobenzoisothiazolone |
| Benzylamine | Et₃N | CH₃CN | 6 h | 65 | 4-Benzylaminobenzoisothiazolone |
The electron-withdrawing sulfone group activates the aromatic ring, facilitating NAS at the fluorinated position. Steric and electronic effects of substituents influence reaction rates .
Cyclization and Multicomponent Reactions
The compound serves as a precursor in cycloadditions and annulations. For instance, it reacts with o-aminobenzaldehydes and cyclic imines under acidic conditions to form polycyclic frameworks :
Reactivity Trends
| Compound | NAS Rate (k, relative) | Oxidation Stability |
|---|---|---|
| 4-Fluorobenzoisothiazolone | 1.00 (reference) | High |
| 5-Bromobenzoisothiazolone | 0.45 | Moderate |
| Benzoisothiazolone (unsubstituted) | 0.12 | Low |
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures. It can undergo various chemical reactions such as oxidation, reduction, and substitution to introduce functional groups.
2. Biological Activities:
- Antimicrobial Properties: Research indicates that derivatives of benzo[d]isothiazol-3(2H)-ones exhibit antimicrobial activities. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi .
- Anticancer Potential: Preliminary investigations suggest that 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide may possess anticancer properties. It has been observed to affect cell proliferation in cancer cell lines, indicating potential therapeutic applications.
3. Pharmaceutical Development:
- Pharmaceutical Intermediate: The compound is being explored as an intermediate in drug synthesis due to its unique chemical structure that allows for modifications leading to new pharmacological agents.
4. Material Science:
- Development of New Materials: Its unique properties make it suitable for developing materials with specific characteristics, such as enhanced thermal stability or improved electrical conductivity.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzo[d]isothiazol-3(2H)-one and tested their antimicrobial efficacy against several bacterial strains. The results indicated that compounds containing the isothiazole ring demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
A recent investigation evaluated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in cancer cells at micromolar concentrations while exhibiting low toxicity towards normal cells. These findings highlight its potential role in cancer therapy development.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Reagents Used | Conditions | Major Products Formed |
|---|---|---|---|
| Oxidation | Potassium permanganate | Room Temperature | Sulfoxides or sulfones |
| Reduction | Lithium aluminum hydride | Anhydrous Conditions | Alcohols |
| Substitution | Nucleophiles (amines/thiols) | Varies | Substituted derivatives |
Table 2: Biological Activities of Derivatives
Mechanism of Action
The mechanism of action of 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The benzo[d]isothiazol-3(2H)-one 1,1-dioxide core is highly tunable, with substituents at positions 4, 5, and 7 significantly altering properties. Below is a comparative analysis of key analogs:
Pharmacological Activity
- 5-HT1A Receptor Affinity: Compound 37 (hexahydro-4,7-etheno analog): Ki = 10 nM, comparable to buspirone (Ki = 10 nM) . 4-Chloro analog: Lower affinity (Ki > 100 nM) due to reduced electron-withdrawing effects .
Acetylcholinesterase Inhibition :
Physicochemical Properties
Key Research Findings
Substituent Position Matters : Fluorine at C4 (vs. C5) optimizes electronic effects for receptor binding, while bulky halogens (Br, Cl) reduce solubility and bioavailability .
Synthetic Flexibility : Microwave methods enable rapid access to diverse analogs, though yields vary with substituent size .
Therapeutic Potential: Fluorinated derivatives are prioritized for CNS drug development due to balanced lipophilicity and metabolic stability .
Biological Activity
4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C7H4FNO2S
- CAS Number: 178747-83-6
This compound features a fluorine atom at the para position relative to the isothiazole ring, which is believed to influence its biological properties.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell wall synthesis.
- Antioxidant Properties: It acts as a scavenger of free radicals, contributing to its protective effects against oxidative stress.
- Enzyme Inhibition: Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several pathogens. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings indicate that the compound exhibits significant antibacterial and antifungal properties, particularly against Staphylococcus aureus.
Antioxidant Activity
In another study focused on oxidative stress, the antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The results demonstrated that:
- The compound exhibited a dose-dependent scavenging effect with an IC50 value of 25 µM, indicating strong antioxidant activity.
Enzyme Inhibition Studies
Research conducted on enzyme inhibition revealed that this compound effectively inhibited the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The inhibition constant (Ki) was determined to be 0.5 µM, suggesting high potency as an AChE inhibitor.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, and how can reaction parameters be optimized?
- Answer : The compound is synthesized via fluorobenzoyl chloride reacting with isothiazole precursors under controlled alkylation and oxidation conditions. Key steps include:
- Alkylation : Use NaBH₄ for selective reduction of intermediates (e.g., sulfonamide derivatives) in anhydrous methanol .
- Oxidation : Employ H₂O₂ or m-CPBA to oxidize the isothiazole core to the 1,1-dioxide moiety .
- Purification : Column chromatography (EtOAc/hexane gradients) achieves >95% purity, with yields ranging 46–98% depending on substituents and reaction scale (Table 1) .
Table 1 : Representative Yields and Conditions for Analogous Compounds
| Substituent | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Methylthioalkyl | 46–56 | NaBH₄ reduction, MeCN recrystallization | |
| Dichlorophenyl | 98 | m-CPBA oxidation, DMSO solvent |
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments (δ 7.78–8.09 ppm for benzoisothiazolone protons) and fluorine coupling patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M-H]⁻ peaks at m/z 250–410) .
- Purity Testing : HPLC with UV detection (λ = 254 nm) and melting point analysis (e.g., 226–230°C for anhydrous forms) ensure compliance with pharmacopeial standards .
Advanced Research Questions
Q. How do substituent modifications at the 4-position influence biological activity in benzoisothiazolone derivatives?
- Answer : Structural-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., F, Cl) : Enhance binding to neurological targets (e.g., 5-HT₁A receptors) via polar interactions. For example, 3-chlorophenyl analogs achieve Kᵢ = 4 nM .
- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce enzymatic inhibition but improve metabolic stability .
- Fluorine-Specific Effects : The 4-fluoro group may enhance blood-brain barrier penetration due to increased lipophilicity (logP ~2.5) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Answer : Contradictions often arise from:
- Assay Variability : Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and concentrations (IC₅₀ values at 1–10 µM) .
- Purity Discrepancies : Reproduce results using HPLC-validated samples (>99% purity) and exclude hygroscopic byproducts .
- Structural Confirmation : Re-analyze disputed compounds via ¹⁹F NMR to verify fluorine substitution patterns .
Q. What computational strategies predict target interactions and optimize scaffold design?
- Answer :
- Molecular Docking : Simulate binding to acetylcholinesterase (PDB: 4EY7) to identify key interactions (e.g., π-π stacking with Trp86) .
- MD Simulations : Assess stability of fluorine-mediated hydrogen bonds over 100-ns trajectories .
- QSAR Models : Use Hammett constants (σ) to correlate substituent electronegativity with 5-HT₁A receptor affinity (R² > 0.85) .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize temperature (60–80°C), solvent (DMF vs. MeCN), and catalyst loading (5–10 mol%) .
- Biological Assays : Prioritize in vitro models (e.g., hERG channel inhibition assays) before in vivo testing to mitigate toxicity risks .
- Data Reproducibility : Archive raw NMR/MS spectra in open-access repositories (e.g., Zenodo) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
